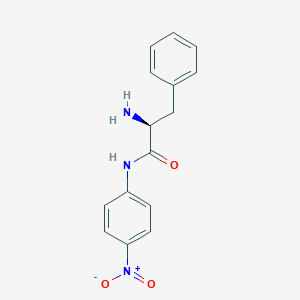

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428580 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-97-6 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide molecular weight

An In-depth Technical Guide to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide: Synthesis, Characterization, and Application as a Chromogenic Protease Substrate

Abstract

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine-p-nitroanilide (H-Phe-pNA), is a synthetic amino acid derivative of significant value in biochemical research. Its primary application lies in its role as a chromogenic substrate for the kinetic analysis of proteolytic enzymes, particularly serine proteases like chymotrypsin that exhibit specificity for cleaving peptide bonds adjacent to large hydrophobic residues. Enzymatic hydrolysis of the amide bond liberates p-nitroaniline, a yellow chromophore that can be readily quantified using UV-Vis spectrophotometry. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and a detailed experimental workflow for its use in enzyme activity assays, designed for researchers and professionals in biochemistry and drug development.

Introduction and Physicochemical Properties

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a pivotal tool for enzymology. It belongs to a class of synthetic substrates where an amino acid is linked via an amide bond to a reporter molecule, p-nitroaniline. The specificity of the enzyme is dictated by the amino acid residue—in this case, L-phenylalanine—making it an excellent substrate for chymotrypsin and other chymotrypsin-like proteases. The simplicity and reliability of the resulting colorimetric assay have made such substrates indispensable for enzyme characterization, inhibitor screening, and diagnostics.

The core value of this compound is its ability to transform an enzymatic cleavage event into a measurable optical signal. In its intact form, the molecule is colorless. Upon hydrolysis by a suitable protease, the release of p-nitroaniline (pNA) results in a yellow solution. The rate of color formation is directly proportional to the enzyme's activity under given conditions.

Core Compound Specifications

All quantitative data for the compound are summarized in Table 1 for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | PubChem |

| Synonyms | N-(4-Nitrophenyl)-L-phenylalaninamide, H-Phe-pNA | Helix Biosciences[1] |

| CAS Number | 2360-97-6 | BioCrick[2] |

| Molecular Formula | C₁₅H₁₅N₃O₃ | Benchchem |

| Molecular Weight | 285.30 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)C[O-]">C@@HN | PubChem |

Synthesis and Characterization

Causality Behind Experimental Choices: The synthesis requires a strategic approach. The primary amine of L-phenylalanine is more nucleophilic than the aromatic amine of p-nitroaniline and could self-react. Therefore, it must be temporarily "protected" with a group like tert-butoxycarbonyl (Boc). The carboxylic acid must then be "activated" to make it susceptible to nucleophilic attack by the weakly basic p-nitroaniline. Finally, the protecting group is removed to yield the desired product.

Representative Synthesis Workflow

The synthesis is a three-step process: (1) Protection of the amine, (2) Amide coupling, and (3) Deprotection.

Caption: Representative workflow for the synthesis of H-Phe-pNA.

Detailed Experimental Protocol (Representative)

Materials: L-Phenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Ethyl Acetate (EtOAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), p-Nitroaniline, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous solutions of NaHCO₃ and NaCl (brine).

Protocol:

-

Step 1: N-Boc Protection of L-Phenylalanine

-

Dissolve L-Phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equiv.) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 with 1M HCl and extract the product with EtOAc.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-L-Phenylalanine as a white solid. Rationale: The Boc group protects the amine from participating in the subsequent coupling reaction.

-

-

Step 2: Coupling with p-Nitroaniline

-

Dissolve Boc-L-Phenylalanine (1 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Stir the mixture at 0°C for 30 minutes to form the activated ester. Rationale: EDC is a zero-byproduct coupling agent that activates the carboxylic acid. HOBt is an additive that minimizes side reactions and racemization.

-

Add p-Nitroaniline (1.1 equiv.) to the solution and allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude protected intermediate, Boc-L-Phe-pNA. Purify by column chromatography if necessary.

-

-

Step 3: N-Boc Deprotection

-

Dissolve the purified Boc-L-Phe-pNA in DCM.

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.

-

Monitor deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated NaHCO₃ and extract the final product into EtOAc.

-

Dry the organic phase and concentrate to yield (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.

-

Analytical Characterization (Expected Results)

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl and nitrophenyl groups, the α- and β-protons of the phenylalanine backbone, and the amine protons.

-

IR Spectroscopy: Key peaks should include N-H stretching for the primary amine and the amide, C=O stretching for the amide bond, and characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 285.30 for [M]⁺ or 286.31 for [M+H]⁺).

Application in Chromogenic Protease Assays

The principal utility of this compound is as a chromogenic substrate to measure the activity of proteases like chymotrypsin.

Principle of Detection

The enzyme catalyzes the hydrolysis of the amide bond linking the phenylalanine residue to p-nitroaniline. The release of the p-nitroaniline (pNA) chromophore leads to a measurable increase in absorbance at its λₘₐₓ, typically between 405-410 nm.[3][4] The rate of this absorbance increase is directly proportional to the rate of the enzymatic reaction.

Caption: Enzymatic cleavage of H-Phe-pNA releases a yellow product.

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a robust, self-validating system for measuring chymotrypsin activity.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (Substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM). Rationale: Calcium ions are known to stabilize chymotrypsin.

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 410 nm.

Procedure:

-

Reagent Preparation:

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Store on ice. Just before use, dilute to the desired working concentration in Tris-HCl buffer.

-

Substrate Stock Solution: Dissolve the substrate in DMSO to create a concentrated stock (e.g., 20 mM). The substrate has poor aqueous solubility, making DMSO necessary.[5][6]

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8.

-

-

Assay Execution (96-well plate format):

-

Add Assay Buffer to each well. For a final volume of 200 µL, this could be 170 µL.

-

Add 10 µL of the diluted enzyme solution to the "test" wells. Add 10 µL of Assay Buffer to the "blank" or "substrate control" wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.[6][7]

-

Initiate the reaction by adding 20 µL of the substrate stock solution to all wells. Mix gently.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 410 nm every 30-60 seconds for 10-20 minutes (kinetic mode).

-

The rate of reaction (V₀) is the initial linear slope of the absorbance vs. time plot (ΔAbs/min).

-

Data Analysis and Validation

To convert the rate from ΔAbs/min to a meaningful unit like µmol/min, the molar extinction coefficient (ε) of p-nitroaniline under the specific assay conditions is required. A standard curve can be generated using known concentrations of p-nitroaniline in the assay buffer to determine ε via the Beer-Lambert law (A = εcl).

Calculation of Enzyme Activity:

Activity (µmol/min/mg) = [(ΔAbs/min) / (ε * l)] * [V_total / V_enzyme] / [mg of enzyme]

Where:

-

ΔAbs/min: Rate of absorbance change from the linear portion of the curve.

-

ε: Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹).

-

l: Path length of the well (cm).

-

V_total: Total reaction volume (e.g., 0.2 mL).

-

V_enzyme: Volume of enzyme added (e.g., 0.01 mL).

-

mg of enzyme: Amount of enzyme in the well.

Safety and Handling

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.

-

Nitroaromatic compounds should be treated as potentially toxic. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a well-established and highly effective chromogenic substrate for the continuous monitoring of chymotrypsin and related protease activities. Its synthesis is achievable through standard peptide coupling methodologies. The simplicity of the colorimetric assay, coupled with its sensitivity, ensures its continued relevance in enzyme kinetics, inhibitor screening, and broader biochemical research. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and application in a research setting.

References

-

Krackeler Scientific, Inc. N-Succinyl-L-phenylalanine-p-nitroanilide. Available from: [Link]

-

Taylor & Francis Online. Subtilisin – Knowledge and References. Available from: [Link]

- Google Patents. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride.

-

Scribd. Nα-Benzoyl-D,L-arginine Hydrochloride | PDF | Trypsin | Enzyme. Available from: [Link]

-

BioCrick. Kaempferol-3-O-galactoside | CAS:23627-87-4. Available from: [Link]

-

ACS Omega. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. Available from: [Link]

-

ResearchGate. A Comparison of the ISO and AACC Methods for Determining the Activity of Trypsin Inhibitors in Soybean Meal. Available from: [Link]

-

ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Available from: [Link]

-

J-STAGE. Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium. Available from: [Link]

-

Helix Biosciences. HelixBiosciences - SGPGIMS. Available from: [Link]

-

RSC Publishing. Release of proteins and enzymes from vesicular compartments by alternating magnetic fields. Available from: [Link]

-

National Center for Biotechnology Information. Optimizing Screw Speed and Barrel Temperature for Textural and Nutritional Improvement of Soy-Based High-Moisture Extrudates. Available from: [Link]

-

DiVA portal. Characterisation of free and conjugated protease inhibitors from Solanum tuberosum. Available from: [Link]

-

MDPI. Biochemical Characterization of the Seed Quality of a Collection of White Lupin Landraces from Southern Italy. Available from: [Link]

-

DOKUMEN.PUB. Enzyme Catalysis in Organic Synthesis (A Comprehensive Handbook). Available from: [Link]

Sources

- 1. sgpgims.org.in [sgpgims.org.in]

- 2. researchgate.net [researchgate.net]

- 3. N-SUCCINYL-L-PHENYLALANINE P-NITROANILIDE | 2440-62-2 [chemicalbook.com]

- 4. N-Succinyl-L-phenylalanine-p-nitroanilide | Krackeler Scientific, Inc. [krackeler.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Optimizing Screw Speed and Barrel Temperature for Textural and Nutritional Improvement of Soy-Based High-Moisture Extrudates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism and Application of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (L-Phe-pNA)

Topic: (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (L-Phe-pNA) Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, commonly known as L-Phenylalanine p-nitroanilide (L-Phe-pNA) , is a high-specificity chromogenic substrate used to quantify the activity of aminopeptidases, particularly Aminopeptidase N (APN/CD13) . Unlike chymotrypsin substrates (which require N-terminal blocking, e.g., N-Succinyl-Phe-pNA), the free

This guide details the physicochemical mechanism of action, experimental workflows for high-throughput screening (HTS), and kinetic validation protocols essential for drug development programs targeting metalloproteases.

Chemical Identity & Mechanistic Core

Structural Properties

The molecule consists of the amino acid L-phenylalanine amidated to a chromophore, p-nitroaniline (pNA).

| Property | Specification |

| IUPAC Name | (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide |

| Common Name | L-Phe-pNA |

| Molecular Formula | |

| Molecular Weight | 285.30 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1] |

| Target Class | Metalloproteases (Aminopeptidases) |

Mechanism of Enzymatic Hydrolysis

The "mechanism of action" for L-Phe-pNA is defined by its transformation by the target enzyme. The reaction is a hydrolysis of the amide bond, typically catalyzed by a zinc-dependent mechanism within the active site of Aminopeptidase N.

-

Substrate Binding: The free

-amino group of L-Phe-pNA coordinates with the enzyme's active site, often stabilized by glutamate residues. The hydrophobic phenylalanine side chain slots into the S1 hydrophobic pocket of the enzyme. -

Catalytic Attack: The active site Zinc ion (

) polarizes a water molecule, activating it into a nucleophilic hydroxide ion. -

Transition State: The hydroxide attacks the carbonyl carbon of the scissile amide bond, forming a tetrahedral intermediate stabilized by the zinc ion and tyrosine residues.

-

Product Release: The amide bond collapses, releasing L-Phenylalanine and the chromogenic leaving group, p-nitroaniline (pNA) .

Signal Generation (The "Action")

The utility of L-Phe-pNA relies on a bathochromic shift upon cleavage.

-

Substrate (Intact): Absorbs maximally in the UV range (

nm); colorless in visible light. -

Product (pNA): Absorbs strongly at 405 nm (Yellow).

This reaction follows First-Order Kinetics regarding the appearance of color, allowing for continuous spectrophotometric monitoring.

Visualization: Catalytic Pathway

The following diagram illustrates the zinc-metalloprotease mechanism cleaving L-Phe-pNA.

Figure 1: Catalytic hydrolysis of L-Phe-pNA by Zinc-dependent Aminopeptidase, resulting in colorimetric signal generation.

Experimental Protocol: Kinetic Assay

Objective: Determine the specific activity of Aminopeptidase N (CD13) or screen for inhibitors (e.g., Bestatin) using L-Phe-pNA.

Reagent Preparation[2][3][4]

-

Assay Buffer: 50 mM Phosphate Buffer (PBS) or Tris-HCl, pH 7.4.

-

Substrate Stock (100 mM): Dissolve L-Phe-pNA in 100% DMSO.

-

Note: L-Phe-pNA is hydrophobic. Do not dissolve directly in aqueous buffer. Prepare high-concentration stock in DMSO, then dilute.

-

-

Enzyme Solution: Recombinant Human Aminopeptidase N (rhAPN) or cell lysate, diluted to ~0.1–0.5

in Assay Buffer.

Assay Workflow (96-Well Plate Format)

| Step | Reagent | Volume | Notes |

| 1 | Assay Buffer | 140 | Pre-warm to 37°C. |

| 2 | Test Compound / Vehicle | 10 | Add inhibitor if running IC50. Use DMSO for control. |

| 3 | Enzyme Solution | 40 | Incubate 15 min at 37°C to allow inhibitor binding. |

| 4 | Start Reaction | 10 | Add L-Phe-pNA (Final conc: 0.5 – 2.0 mM). |

| 5 | Detection | -- | Read Absorbance at 405 nm immediately (Kinetic Mode). |

Workflow Diagram

Figure 2: Step-by-step workflow for high-throughput screening using L-Phe-pNA.

Data Analysis & Validation

To ensure Scientific Integrity , raw absorbance data must be converted to molar concentrations using the Beer-Lambert Law.

The Beer-Lambert Equation

- : Absorbance (measured at 405 nm).[2][3][4][5]

-

: Molar Extinction Coefficient of p-nitroaniline.[6]

-

Value:

(at pH 7.0–7.5) [1, 2].

-

-

: Path length (standard 96-well plate with 200

- : Concentration of product formed.[3]

Calculating Enzyme Activity

Rate of reaction (

-

Where

.[6]

Quality Control (Self-Validation)

-

Z-Factor: For HTS campaigns, a Z' > 0.5 is required.

-

Spontaneous Hydrolysis: Always include a "No Enzyme" control. L-Phe-pNA can slowly hydrolyze in alkaline buffers (> pH 8.5).

-

Solubility Check: If the solution turns turbid upon adding substrate to buffer, the L-Phe-pNA has precipitated. Reduce the final concentration or increase DMSO to 5% (ensure enzyme tolerates this).

References

-

Sigma-Aldrich. Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.2).[7] (Standardizes

at 9.9 mM -

Brainly/Scientific Community Consensus. Molar extinction coefficient for p-nitroaniline at 405 nm.[2][6] (Confirmed as 9,960 M

cm -

Thermo Fisher Scientific. Aminopeptidase N / CD13 Assay Kits and Specificity.

-

Cayman Chemical. Gly-Phe-p-nitroanilide and related substrates solubility data.

-

National Institutes of Health (PMC). Aminopeptidase N (CD13) structural biology and substrate specificity.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 4. Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) by interferon-γ on the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. brainly.com [brainly.com]

- 7. 二甲基亚砜 ≥99.5% (GC), suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

The Analytical Lens: A Technical Guide to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide and its Analogs as Chromogenic Substrates

This guide provides an in-depth technical overview of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide and its closely related, well-documented analog, N-Succinyl-L-phenylalanine p-nitroanilide, as chromogenic substrates for serine proteases, with a particular focus on chymotrypsin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of their application, provides field-proven experimental protocols, and explains the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Color in Enzyme Kinetics

Chromogenic substrates are invaluable tools in biochemistry and drug discovery, enabling the quantification of enzyme activity through a simple and readily detectable color change.[1] These synthetic peptides are designed to mimic the natural substrates of a target enzyme.[1] They are composed of a specific amino acid or peptide sequence recognized by the enzyme, covalently linked to a chromophore—a molecule that changes color upon release.[1] The intensity of the color produced is directly proportional to the amount of product formed, and thus, to the enzymatic activity.[1]

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide represents a specific design for assaying proteases that recognize and cleave peptide bonds C-terminal to large hydrophobic residues, such as phenylalanine. While specific data for this exact molecule is sparse in readily available literature, a close and extensively studied analog, N-Succinyl-L-phenylalanine p-nitroanilide , serves as an excellent model for understanding its function and application. This guide will focus on the principles and protocols established for this analog, which are directly applicable to the topic compound due to their shared reactive moiety and recognition sequence.

The Chromogenic Reaction: A Symphony of Specificity and Signal

The utility of these substrates lies in the elegant simplicity of their design. The core of the chromogenic signal is the p-nitroaniline (pNA) group, which is attached to the C-terminus of the peptide via an amide bond.

Mechanism of Enzymatic Cleavage

The serine protease chymotrypsin, a digestive enzyme, specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[2] The substrate, (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide or its succinylated analog, fits perfectly into the active site of chymotrypsin. The enzymatic reaction proceeds as a two-step hydrolysis:

-

Acylation: The serine residue in the chymotrypsin active site performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue of the substrate. This results in the cleavage of the amide bond and the release of the p-nitroaniline molecule. The rest of the substrate molecule remains covalently attached to the enzyme as an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the peptide portion of the substrate and regenerating the active enzyme.

The rate-limiting step in this process is typically the deacylation step. However, the initial "burst" of color comes from the rapid release of p-nitroaniline in the acylation phase.

The Chromogenic Signal

The released p-nitroaniline is a yellow chromophore with a distinct absorbance maximum. While the intact substrate is colorless, the free p-nitroaniline in solution can be readily quantified spectrophotometrically. The absorbance is typically measured at or near 405 nm , a wavelength where the product has significant absorbance and the substrate has minimal interference.[3][4]

The following diagram illustrates the enzymatic cleavage and the generation of the chromogenic signal:

Practical Applications: Quantifying Chymotrypsin Activity

The primary application of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide and its analogs is in the quantitative determination of chymotrypsin activity. This is crucial in various research and development areas, including:

-

Enzyme characterization: Determining the kinetic parameters (Km and Vmax) of chymotrypsin.

-

Inhibitor screening: Identifying and characterizing potential inhibitors of chymotrypsin for therapeutic purposes.

-

Quality control: Assessing the activity of chymotrypsin preparations.

Essential Reagents and Equipment

-

Chymotrypsin solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. This solution is stable for several weeks at 2-8°C.[3] For the assay, dilute the stock solution to the desired concentration in the assay buffer.

-

Substrate solution: Due to the limited aqueous solubility of N-Succinyl-L-phenylalanine p-nitroanilide, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or dioxane.[5][6] For the assay, this stock solution is diluted into the assay buffer.

-

Assay buffer: A common buffer for chymotrypsin assays is Tris-HCl, pH 7.5-8.5, often supplemented with CaCl₂ to enhance enzyme stability. A typical composition is 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Spectrophotometer: A microplate reader or a cuvette-based spectrophotometer capable of measuring absorbance at 405 nm is required.

-

96-well microplates: For high-throughput screening and analysis of multiple samples.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Filter sterilize and store at 4°C.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of N-Succinyl-L-phenylalanine p-nitroanilide in DMSO. Store in aliquots at -20°C.

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store at 2-8°C.

-

-

Assay Setup (for a 96-well plate, 200 µL final volume):

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the Substrate Stock Solution to each well for a final concentration of 5 mM. This high concentration is a starting point and should be optimized based on the Km of the enzyme.

-

Include a "blank" well containing buffer and substrate but no enzyme to correct for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution to each well.

-

Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by the linear increase in absorbance over time.

Calculation of Enzyme Activity:

The activity of the enzyme is calculated using the Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹)

-

c is the concentration of p-nitroaniline (M)

-

l is the path length of the light through the solution (cm)

The rate of the reaction (V) in M/min can be calculated as:

V = (ΔAbs / Δt) / (ε * l)

Where:

-

ΔAbs / Δt is the initial rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline.

-

l is the path length in cm. For a standard 96-well plate, the path length is dependent on the volume and can be determined or a standard value can be used.

Molar Extinction Coefficient of p-Nitroaniline:

The molar extinction coefficient of p-nitroaniline is dependent on the pH and solvent composition. It is crucial to use the correct value for the specific assay conditions.

| Wavelength (nm) | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Conditions |

| 405 | ~9,500 - 9,920 | Tris buffer, pH ~8 |

| 410 | ~8,800 | Commonly cited value |

It is highly recommended to determine the molar extinction coefficient experimentally under your specific assay conditions by generating a standard curve with known concentrations of p-nitroaniline.

Enzyme Units:

One unit (U) of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific temperature and pH.

Key Considerations for Robust Assays

-

Substrate Solubility: As mentioned, the aqueous solubility of these substrates is low. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <5%) and consistent across all wells, as it can affect enzyme activity.

-

Linear Range: Ensure that the reaction rate is linear over the measurement period. If the rate decreases, it may be due to substrate depletion or product inhibition. In such cases, use a lower enzyme concentration or a shorter measurement time.

-

Controls: Always include appropriate controls:

-

Blank: No enzyme control to measure non-enzymatic substrate hydrolysis.

-

No substrate control: To check for any background absorbance from the enzyme preparation.

-

Positive control: A known concentration of active enzyme to validate the assay.

-

Inhibitor control: If screening for inhibitors, a known inhibitor should be included as a positive control.

-

Conclusion

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide and its well-characterized analog, N-Succinyl-L-phenylalanine p-nitroanilide, are powerful tools for the sensitive and continuous monitoring of chymotrypsin activity. By understanding the underlying principles of the chromogenic reaction and adhering to robust, self-validating experimental protocols, researchers can obtain accurate and reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of these substrates in a variety of research and drug development applications.

References

-

Bowers, G. N., Jr, McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]

-

CoaChrom Diagnostics. Chymotrypsin Measurement Principle. [Link]

-

Guzman, C., et al. (2011). Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin. Journal of Colloid and Interface Science, 356(1), 265-270. [Link]

-

Proteopedia. Chymotrypsin. [Link]

-

PubChem. 4-Nitroaniline. [Link]

-

Tynan, M. K., et al. (2011). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (1), 103-107. [Link]

-

Vlasova, I. M., & Kurganov, B. I. (1987). [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine n-nitroanilide]. Molekuliarnaia biologiia, 21(5), 1337–1343. [Link]

Sources

- 1. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. coachrom.com [coachrom.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. N-Succinyl-L-phenylalanine-p-nitroanilide proteasesubstrate 2440-62-2 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide: A Scaffolding Approach for Modern Drug Discovery and Chemical Biology

Abstract

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a synthetic molecule integrating three key structural motifs: the chiral backbone of the amino acid (S)-phenylalanine, a stabilizing amide linkage, and the versatile 4-nitrophenyl group. While direct biological applications of this specific compound are not extensively documented in current literature, its constituent parts are well-established pharmacophores and chemical tools. This technical guide provides an in-depth analysis of the potential research applications of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, grounded in the known activities of its structural analogs. We will explore its promise as a foundational scaffold for the development of enzyme inhibitors, as a probe for interrogating protein-protein interactions, and as a versatile building block in medicinal chemistry and bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar molecular architectures for novel therapeutic and investigative pursuits.

Introduction: Deconstructing the Molecular Architecture

The potential utility of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide in a research context stems from the synergistic interplay of its three primary components:

-

The (S)-Phenylalanine Core: As a fundamental amino acid, phenylalanine provides a chiral scaffold that is frequently recognized by biological systems, particularly enzymes and protein binding pockets. Derivatives of phenylalanine have been successfully developed as inhibitors for a range of biological targets, including proteases, peptidases, and viral proteins.[1][2][3] The inherent stereochemistry of the (S)-enantiomer is crucial for specific molecular recognition.

-

The Anilide Linkage: The amide bond connecting the phenylalanine core to the 4-nitrophenyl group imparts conformational rigidity and metabolic stability compared to an ester linkage. Anilide derivatives of amino acids are a known class of bioactive molecules with applications as anticancer, analgesic, and antimicrobial agents.[4]

-

The 4-Nitrophenyl Moiety: This aromatic nitro compound serves a dual purpose. It can act as a pharmacophore, contributing to binding interactions within a target protein.[4][5] Additionally, the nitro group can be chemically reduced to an amine, providing a reactive handle for further chemical modifications, such as the attachment of fluorescent probes, affinity tags, or other pharmacologically active groups. The 4-nitrophenyl group is also a well-known leaving group in activated esters used for bioconjugation.[6][7]

This guide will now explore the specific, scientifically-grounded potential research applications of this molecule.

Potential Research Application I: A Scaffold for Enzyme Inhibitor Development

The structural similarity of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide to the substrates of various proteases and peptidases makes it an attractive starting point for the design of competitive inhibitors.

Rationale: Mimicking the Substrate

Many proteases, such as chymotrypsin and certain caspases, recognize and cleave peptide bonds C-terminal to hydrophobic residues like phenylalanine. The core structure of our topic molecule mimics this recognition motif. The 4-nitrophenyl group can occupy the S1' binding pocket of a target protease, while the phenylalanine side chain sits in the S1 pocket.

Target Classes and Mechanistic Insights

Potential enzyme targets for inhibitors derived from this scaffold include:

-

Serine Proteases: (e.g., chymotrypsin, elastase, thrombin)

-

Cysteine Proteases: (e.g., caspases, cathepsins)

-

Metallo-carboxypeptidases: (e.g., Carboxypeptidase A)[8]

-

Dipeptidyl Peptidases: (e.g., DPP-4)[1]

The inhibitory mechanism would likely be competitive, with the molecule binding to the active site but being non-hydrolyzable due to the stable anilide bond. Further modifications could be explored to introduce reactive "warheads" for covalent inhibition.

Proposed Experimental Workflow: From Screening to Lead Optimization

A systematic approach to evaluating and developing inhibitors based on this scaffold is outlined below.

Sources

- 1. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Introduction

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine-4-nitroanilide, is a crucial chromogenic substrate and synthetic intermediate. Its primary application lies in the field of enzymology, particularly for the assay of various proteases such as chymotrypsin.[1] The enzymatic cleavage of the amide bond releases 4-nitroaniline, a yellow-colored compound that can be readily quantified spectrophotometrically, allowing for a continuous and sensitive measurement of enzyme activity. Beyond its role as a substrate, this molecule serves as a valuable building block in medicinal chemistry and drug development for the synthesis of more complex peptide-based structures.[1]

This guide provides a comprehensive, three-step synthetic pathway for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, commencing from the readily available amino acid, L-phenylalanine. The described methodology is rooted in established principles of peptide chemistry, emphasizing stereochemical integrity, reaction efficiency, and procedural robustness. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and support key mechanistic claims with authoritative references.

Synthetic Pathway Overview

The synthesis is strategically designed in three main stages:

-

N-Protection: The amino group of the starting material, L-phenylalanine, is protected with a tert-butoxycarbonyl (Boc) group. This is essential to prevent self-polymerization and to direct the subsequent amidation reaction to the carboxylic acid moiety.

-

Amide Coupling: The protected N-Boc-L-phenylalanine is chemically coupled with 4-nitroaniline to form the target amide bond. This step requires the activation of the carboxylic acid to facilitate the reaction with the weakly nucleophilic aniline.

-

N-Deprotection: The Boc protecting group is selectively removed under acidic conditions to yield the final product, (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, typically as a salt.

The entire workflow is depicted below.

Caption: Overall synthetic workflow for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.

Part 1: N-Protection of L-Phenylalanine

Principle and Rationale

In peptide synthesis, the selective formation of an amide bond at the C-terminus requires the temporary masking of the N-terminus. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and its stability under a wide range of conditions, except for moderate to strong acids.[2] This orthogonality allows for its removal without affecting other sensitive functional groups, including the newly formed amide bond. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, which facilitates the nucleophilic attack of the amino group on the anhydride.[3]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for robust chemical preparations.[3]

-

Reaction Setup: In a suitable reaction vessel (e.g., a 3 L three-necked flask equipped with a mechanical stirrer), prepare a solution of 44.0 g (1.1 mol) of sodium hydroxide in 1 L of water.

-

Addition of L-Phenylalanine: To the stirred sodium hydroxide solution, add 165.2 g (1.0 mol) of L-phenylalanine at room temperature.[3] Continue stirring until a clear solution is obtained.

-

Solvent Addition: Add 750 mL of tert-butyl alcohol to the aqueous solution.

-

Addition of Boc₂O: To the vigorously stirred, clear solution, add 223 g (1.0 mol) of di-tert-butyl dicarbonate (Boc₂O) dropwise over approximately 1 hour.[3]

-

Expert Insight: A white precipitate may form during the addition. An exothermic reaction will cause the temperature to rise to 30–35°C. Maintain good stirring to ensure homogeneity.

-

-

Reaction Completion: Continue stirring the reaction mixture overnight at room temperature to ensure completion. The final pH of the solution should be between 7.5 and 8.5.[3]

-

Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Extract the mixture twice with 250 mL portions of pentane to remove any unreacted Boc₂O and other non-polar impurities. Combine the pentane layers and back-extract three times with 100 mL portions of saturated aqueous sodium bicarbonate solution.

-

Work-up (Acidification): Combine all aqueous phases and cool the solution in an ice-water bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold, saturated aqueous solution of citric acid or 1 M HCl. A voluminous white precipitate of N-Boc-L-phenylalanine will form.

-

Isolation and Purification: Collect the white solid by vacuum filtration and wash it thoroughly with cold deionized water. Dry the product under vacuum to a constant weight. The yield is typically high (>90%). The product is generally pure enough for the next step, but can be recrystallized if necessary.[4]

Part 2: Amide Bond Formation

Principle and Rationale

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. It requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine. 4-nitroaniline is a particularly challenging substrate because the electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group.[5]

To overcome this, a potent coupling agent is required. Propanephosphonic acid anhydride (T3P®) is an excellent choice for this transformation. It is known to promote amide bond formation under mild conditions with low levels of racemization, which is critical for maintaining the stereochemical integrity of the chiral center in phenylalanine.[6] The byproducts of the T3P® reaction are water-soluble phosphonic acids, which are easily removed during aqueous work-up.[6]

Experimental Protocol: Coupling of N-Boc-L-phenylalanine and 4-Nitroaniline

This protocol is based on established methods for T3P®-mediated amide coupling.[6][7]

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalanine (1.0 eq) and 4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as ethyl acetate or dichloromethane.

-

Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (2.0-3.0 eq), to the solution. The base acts as a proton scavenger.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This helps to minimize side reactions and potential racemization.[6]

-

Addition of Coupling Agent: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF, 1.5 eq) dropwise to the cooled, stirred solution.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-N-Boc-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.

Part 3: N-Deprotection

Principle and Rationale

The final step is the removal of the acid-labile Boc protecting group to unveil the primary amine. This is most commonly achieved by treatment with a strong acid.[8] Trifluoroacetic acid (TFA) is highly effective and is often used in a solution with a scavenger, such as water or triethylsilane, to capture the reactive tert-butyl cation that is formed, preventing potential side reactions with electron-rich amino acid residues (though less critical for phenylalanine).[9] Alternatively, a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like dioxane or ethyl acetate can be used.[2]

Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.

Experimental Protocol: Removal of the Boc Group

-

Reaction Setup: Dissolve the purified (S)-N-Boc-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C. Add an excess of the deprotecting agent. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[10]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

Purification: The resulting product is the trifluoroacetate or hydrochloride salt of the desired amine. It can be purified by precipitation/trituration with a non-polar solvent like diethyl ether. The solid product is then collected by filtration and dried under vacuum.

Quantitative Data Summary

The following table provides an overview of the reagents and typical conditions for the synthesis.

| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Solvent | Temp. | Time | Typical Yield |

| 1. Protection | L-Phenylalanine | Boc₂O, NaOH | 1.0 : 1.0 : 1.1 | Water / t-BuOH | RT | 12-16 h | >90% |

| 2. Coupling | N-Boc-L-Phe | 4-Nitroaniline, T3P®, DIPEA | 1.0 : 1.0 : 1.5 : 2.0 | Ethyl Acetate | 0°C to RT | 12-24 h | 60-80% |

| 3. Deprotection | Boc-protected Amide | TFA | Excess | Dichloromethane | 0°C to RT | 1-3 h | >90% |

Conclusion

This guide outlines a reliable and field-proven three-step synthesis for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide from L-phenylalanine. The chosen pathway emphasizes the strategic use of protecting groups and efficient coupling chemistry to ensure high yields and, critically, the preservation of stereochemical integrity. The protocols provided are robust and scalable, making them suitable for both academic research and process development in the pharmaceutical industry. Adherence to the described methodologies and principles of chemical synthesis will enable researchers and scientists to successfully produce this important biochemical tool.

References

-

Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

-

ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine... [Image]. Retrieved from ResearchGate.

-

Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.

-

Google Patents. (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.

-

Biosynth. (n.d.). N-Boc-L-phenylalanine.

-

Schlemmer, C., et al. (2018). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 8(1), 1-13.

-

Pope, B. M., et al. (1979). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 59, 42.

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.

-

ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

-

Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1075-1085.

-

ResearchGate. (n.d.). Synthesis and Biological study of Phenylalanine Amide derivatives.

-

ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

Wang, P., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Bioorganic & Medicinal Chemistry Letters, 21(14), 4248-4251.

-

ResearchGate. (2013). Study on the synthesis of L-4-nitrophenylalanine.

-

Chem-Impex. (n.d.). L-Phenylalanine 4-nitroanilide.

-

S. G. D. M. Ribeiro, et al. (2018). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. RSC Advances, 8, 25514-25524.

-

Power, A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(6), 1466-1473.

-

ResearchGate. (2023). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.

-

ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determining the Kinetic Parameters of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide Hydrolysis using Leucine Aminopeptidase

Introduction

The enzymatic hydrolysis of amino acid derivatives is a cornerstone of biochemical research, with wide-ranging applications in drug discovery, diagnostics, and fundamental enzymology. (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, a derivative of L-phenylalanine, serves as an excellent chromogenic substrate for peptidases, particularly aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides[1]. Their activity is crucial in various physiological processes, including protein maturation and degradation[1].

This application note provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for the hydrolysis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide. The protocol utilizes a commercially available enzyme, Leucine Aminopeptidase from porcine kidney, and leverages the chromogenic properties of the reaction product, 4-nitroaniline (pNA). The hydrolysis of the amide bond in the substrate releases pNA, a yellow-colored compound that can be quantified spectrophotometrically, allowing for a continuous and straightforward kinetic assay[2].

The principles of Michaelis-Menten kinetics describe the relationship between the initial velocity of an enzyme-catalyzed reaction and the substrate concentration[3][4]. By measuring the initial reaction rates at various substrate concentrations, we can determine Kₘ, which reflects the affinity of the enzyme for the substrate, and Vₘₐₓ, the maximum rate of the reaction when the enzyme is saturated with the substrate[4]. This application note will guide researchers through the experimental setup, data acquisition, and analysis using both Michaelis-Menten and Lineweaver-Burk plots.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the substrate, (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, by Leucine Aminopeptidase to yield L-phenylalanine and p-nitroaniline.

The progress of the reaction is monitored by measuring the increase in absorbance at 405 nm, which is characteristic of the released p-nitroaniline. The initial rate of the reaction is directly proportional to the enzyme's activity under the given conditions.

Caption: Enzymatic hydrolysis of the substrate and detection of the product.

Materials and Reagents

-

Enzyme: Leucine Aminopeptidase, microsomal from porcine kidney (e.g., Sigma-Aldrich Cat. No. L6007 or similar).

-

Substrate: (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.

-

Buffer: 50 mM Tris-HCl, pH 7.2.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO).

-

Standard: p-Nitroaniline (pNA).

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

-

Consumables: 96-well microplates (clear, flat-bottom), pipette tips, microcentrifuge tubes.

Experimental Protocols

Preparation of Reagents

a. Assay Buffer (50 mM Tris-HCl, pH 7.2):

-

Dissolve the appropriate amount of Tris base in deionized water.

-

Adjust the pH to 7.2 at 37°C using 1 M HCl. The pH of Tris buffers is temperature-dependent, so it's crucial to set the pH at the reaction temperature.

-

Bring the final volume to the desired amount with deionized water.

b. Substrate Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.

-

Dissolve the substrate in a minimal amount of DMSO before diluting with the assay buffer to the final concentration. Note: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid potential effects on enzyme activity.

c. Enzyme Working Solution:

-

Prepare a stock solution of Leucine Aminopeptidase in cold assay buffer. The specific activity of the commercial enzyme preparation should be used to calculate the required concentration.

-

On the day of the experiment, dilute the stock solution with cold assay buffer to a working concentration that will yield a linear rate of absorbance change over a few minutes. Rationale: A pilot experiment is recommended to determine the optimal enzyme concentration. The rate should be fast enough for accurate measurement but slow enough to remain in the initial velocity phase for the duration of the measurement.

d. p-Nitroaniline Standard Curve:

-

Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer.

-

Perform serial dilutions of the stock solution to prepare a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Measure the absorbance of each standard at 405 nm.

-

Plot absorbance versus concentration to generate a standard curve. The slope of this line will be the extinction coefficient of pNA under your specific assay conditions. The molar extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹[2].

Kinetic Assay Procedure

-

Set up the reaction plate:

-

Add a fixed volume of assay buffer to each well of a 96-well plate.

-

Add varying volumes of the substrate stock solution to achieve a range of final substrate concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM). It is important to choose a range of concentrations that brackets the expected Kₘ value[5].

-

Include a "no substrate" control to measure any background absorbance changes.

-

Adjust the final volume of each well to be the same with the assay buffer.

-

-

Pre-incubate:

-

Pre-incubate the plate at the optimal temperature for the enzyme (37°C for porcine kidney Leucine Aminopeptidase) for 5 minutes to ensure all components are at the correct temperature[6].

-

-

Initiate the reaction:

-

Add a fixed volume of the enzyme working solution to each well to start the reaction.

-

Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Acquisition:

-

Record the absorbance readings over time for each substrate concentration.

-

Sources

- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 5. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucin-Aminopeptidase, mikrosomal aus Schweineniere Type IV-S, ammonium sulfate suspension, 10-40 units/mg protein (Bradford) | Sigma-Aldrich [sigmaaldrich.com]

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide substrate specificity studies

An Application Guide to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide for Protease Substrate Specificity Studies

Introduction: The Utility of Chromogenic Substrates in Protease Research

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, commonly known as L-Phenylalanine-p-nitroanilide (H-Phe-pNA), is a synthetic chromogenic substrate invaluable for the characterization of proteases, particularly those with a preference for cleaving peptide bonds C-terminal to aromatic amino acid residues. Its structure comprises a specific amino acid residue (Phenylalanine) recognized by the enzyme, linked via a scissile amide bond to a reporter molecule, p-nitroaniline (pNA)[1][2]. Enzymatic hydrolysis of this bond liberates pNA, a yellow chromophore with a strong absorbance maximum between 405-410 nm[3]. The rate of pNA release is directly proportional to the enzyme's activity, providing a simple and continuous spectrophotometric method to study enzyme kinetics[2][3].

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for utilizing H-Phe-pNA to investigate enzyme substrate specificity. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reliable experimental outcomes. The protocols are centered around α-chymotrypsin, a well-characterized serine protease that exhibits strong specificity for aromatic residues, making it an ideal model enzyme for these studies[4][5].

Principle of the Assay: Visualizing Enzymatic Activity

The core of the assay is the enzymatic cleavage of the amide bond linking L-phenylalanine to the p-nitroaniline group. In its substrate-bound form, H-Phe-pNA is colorless. Upon hydrolysis by a suitable protease, the release of free p-nitroaniline results in the development of a yellow color, which can be quantified over time using a spectrophotometer or microplate reader.

Reaction Scheme: Enzyme (e.g., Chymotrypsin) + (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (Colorless) → Enzyme-Substrate Complex → Enzyme + L-Phenylalanine + p-Nitroaniline (Yellow)

The initial rate of this reaction, measured as the change in absorbance per unit time, is a direct measure of the enzyme's catalytic activity under the specified conditions.

Key Concepts in Substrate Specificity & Enzyme Kinetics

Understanding substrate specificity requires quantifying how efficiently an enzyme binds to and turns over a potential substrate. This is described by several key kinetic parameters:

-

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax)[6]. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity[6].

-

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the enzyme concentration[6].

-

Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]T, where [E]T is the total enzyme concentration[6].

-

Catalytic Efficiency (kcat/Km): This ratio is the most effective measure of an enzyme's substrate specificity. It represents the rate constant for the conversion of E + S to E + P, accounting for both binding affinity (Km) and catalytic turnover (kcat). A higher kcat/Km value signifies greater specificity and efficiency for a given substrate[7].

By determining these parameters for H-Phe-pNA with a panel of different enzymes, a clear picture of substrate specificity emerges.

Caption: General workflow for determining enzyme kinetic parameters.

Protocol 1: Determination of Kinetic Constants (Km, Vmax) for α-Chymotrypsin

This protocol details the necessary steps to determine the key kinetic parameters of a well-suited enzyme, α-chymotrypsin, with H-Phe-pNA.

Materials and Reagents

-

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (H-Phe-pNA, Substrate)

-

α-Chymotrypsin from bovine pancreas (Enzyme)

-

p-Nitroaniline (pNA, Standard)

-

Tris-HCl Buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of absorbance readings at 405-410 nm

-

Calibrated pipettes and sterile tips

-

Deionized water

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Calcium ions are important for the stability of chymotrypsin.

-

Substrate Stock Solution (100 mM): Dissolve H-Phe-pNA in DMSO.

-

Rationale: H-Phe-pNA has limited aqueous solubility, so a high-concentration stock in an organic solvent like DMSO is necessary. The final concentration of DMSO in the assay should be kept low (e.g., <5%) to avoid affecting enzyme activity.

-

-

Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to prevent autolysis. Store in small aliquots at -20°C.

-

pNA Standard Stock (10 mM): Dissolve pNA in DMSO.

Step 2: p-Nitroaniline Standard Curve

-

Purpose: To create a standard curve that relates a known concentration of the product (pNA) to its absorbance at 410 nm. This is critical for converting the rate of absorbance change (ΔAbs/min) into a molar rate (μmol/min).

-

Prepare a series of dilutions of the 10 mM pNA stock in Assay Buffer to final concentrations ranging from 0 to 200 µM.

-

Add 200 µL of each dilution to separate wells of a 96-well plate. Include a "blank" well with only Assay Buffer.

-

Read the absorbance at 410 nm.

-

Plot Absorbance vs. pNA Concentration (µM). The slope of this line is the molar extinction coefficient under your specific assay conditions.

| pNA Concentration (µM) | Absorbance at 410 nm (Example) |

| 0 | 0.050 |

| 25 | 0.275 |

| 50 | 0.500 |

| 100 | 0.950 |

| 150 | 1.400 |

| 200 | 1.850 |

Step 3: Enzyme Kinetic Assay

-

Prepare Substrate Dilutions: From the 100 mM H-Phe-pNA stock, prepare a series of working solutions in Assay Buffer. When added to the final reaction volume, these should yield a range of concentrations that bracket the expected Km (e.g., 0.1 to 5 times Km). A good starting range for chymotrypsin is 0.05 mM to 2.0 mM final concentration.

-

Set up the Reaction Plate:

-

In each well, add the appropriate volume of Assay Buffer.

-

Add the required volume of each substrate working solution. The total volume should be consistent (e.g., 180 µL).

-

Include a "no-enzyme" control for each substrate concentration to check for non-enzymatic hydrolysis.

-

-

Initiate the Reaction:

-

Prepare a working dilution of the chymotrypsin stock in cold Assay Buffer to a final concentration that gives a linear rate of absorbance increase for at least 5-10 minutes. A typical starting point is 1-5 µg/mL.

-

Add 20 µL of the diluted enzyme to each well to initiate the reaction (final volume = 200 µL).

-

Scientist's Note: It is standard practice to initiate the reaction by adding the enzyme last. This ensures that all components are at thermal equilibrium and the reaction starts simultaneously in all wells.

-

-

Monitor the Reaction: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm every 30 seconds for 10 minutes.

Step 4: Data Analysis

-

Calculate Initial Velocity (v₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert to Molar Rate: Use the slope from your pNA standard curve to convert v₀ from ΔAbs/min to µM/min.

-

Plot Kinetic Data:

-

Michaelis-Menten Plot: Plot v₀ (µM/min) vs. Substrate Concentration [S] (mM). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

Lineweaver-Burk Plot: Plot 1/v₀ vs. 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten relationship. The y-intercept equals 1/Vmax, and the x-intercept equals -1/Km[8]. While useful for visualization, it is less accurate for parameter estimation than non-linear regression.

-

-

Calculate kcat and Catalytic Efficiency:

-

kcat = Vmax / [E]T

-

Catalytic Efficiency = kcat / Km

-

| [H-Phe-pNA] (mM) | Initial Velocity (v₀) (µM/min) |

| 0.05 | 1.45 |

| 0.1 | 2.70 |

| 0.25 | 5.51 |

| 0.5 | 8.57 |

| 1.0 | 11.63 |

| 2.0 | 14.12 |

Protocol 2: Comparative Analysis for Substrate Specificity Screening

This protocol uses H-Phe-pNA to rapidly assess the specificity of different proteases.

Objective

To compare the relative activity of α-chymotrypsin, trypsin, and elastase against the H-Phe-pNA substrate. Chymotrypsin is expected to be highly active, while trypsin (prefers basic residues like Arg, Lys) and elastase (prefers small, aliphatic residues like Ala, Val) should show minimal to no activity.

Caption: Specificity of proteases for the Phenylalanine side chain.

Methodology

-

Enzyme Preparation: Prepare stock solutions of α-chymotrypsin, trypsin, and elastase at the same molar concentration (e.g., 10 µM) in their respective optimal buffers.

-

Assay Setup:

-

In a 96-well plate, prepare reaction wells containing Assay Buffer and a fixed, saturating concentration of H-Phe-pNA (e.g., 2 mM, which is well above the determined Km for chymotrypsin).

-

Include a "no-substrate" control for each enzyme.

-

-

Initiate and Monitor:

-

Add an equal molar amount of each enzyme to its respective wells to start the reaction.

-

Monitor the absorbance at 410 nm over time as described in Protocol 1.

-

-

Data Interpretation:

-

Calculate the initial velocity (rate of pNA formation) for each enzyme.

-

A significantly higher rate for chymotrypsin compared to trypsin and elastase provides direct evidence of the substrate's specificity. This validates H-Phe-pNA as a selective tool for studying chymotrypsin-like proteases.

-

References

-

Pál, G., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio, 13(9), 1629-1641. [Link]

-

Bialecki, J. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]

-

Gan, H., et al. (2010). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 98(7), 1313-1321. [Link]

-

ResearchGate. (A) Chymotrypsin cleavage of the substrate... [Link]

-

Schwartz, L. B., et al. (1981). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. PNAS, 78(11), 6764-6768. [Link]

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. [Link]

-

Berg, J.M., et al. (2011). Lecture 13 Determination of Km and Vmax. Biochemistry Course Materials. [Link]

-

G-Biosciences. Enzyme Substrates. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

-

ResearchGate. Enzymatic Hydrolysis of p-Nitroacetanilide... [Link]

-

Chemistry LibreTexts. (2024). 5.2: Enzyme Parameters. [Link]

-

University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions. [Link]

-

ResearchGate. Hydrolysis of BAPNA substrate by trypsin... [Link]

-

ResearchGate. Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside... [Link]

Sources

- 1. (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | 2360-97-6 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 8. youtube.com [youtube.com]

Application Note: High-Throughput Protease Inhibitor Screening Using (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (L-Phe-pNA)

[1]

Introduction & Technical Profile

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide , commonly known as L-Phenylalanine-p-nitroanilide (L-Phe-pNA) , is a specific chromogenic substrate widely used to assay the activity of serine proteases (e.g., Chymotrypsin) and metalloproteases (e.g., Aminopeptidase N/CD13).[1]

Unlike complex FRET substrates, L-Phe-pNA offers a cost-effective, continuous kinetic readout based on the release of p-nitroaniline (pNA).[1] This guide details the protocol for using L-Phe-pNA to screen for protease inhibitors, a critical step in drug discovery for oncology (angiogenesis inhibition via CD13) and anti-inflammatory therapeutics.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide |

| Common Name | L-Phe-pNA; L-Phenylalanine-4-nitroanilide |

| CAS Number | 2360-97-6 |

| Molecular Weight | 285.30 g/mol |

| Solubility | Soluble in DMSO, DMF (>50 mM); sparingly soluble in water |

| Detection | Absorbance at 405 nm (yellow color upon cleavage) |

| Extinction Coefficient ( | ~9,600 M⁻¹cm⁻¹ at 405 nm (pH dependent) |

Assay Principle

The assay relies on the enzymatic hydrolysis of the amide bond between the L-phenylalanine moiety and the p-nitroaniline group.

-

Reaction: The target protease cleaves the amide bond.

-

Product: Free p-nitroaniline (pNA) is released, which exhibits a strong yellow absorbance at 405 nm.[1]

-

Quantification: The rate of color formation (

) is directly proportional to enzyme activity.[3] Inhibitors reduce this rate.[4]

Reaction Mechanism (DOT Visualization)

Figure 1: Enzymatic hydrolysis of L-Phe-pNA yielding the chromogenic product p-nitroaniline.[1]

Material Preparation

Stock Solutions

Critical Note: L-Phe-pNA is hydrophobic.[1] Do not attempt to dissolve directly in aqueous buffer.

-

Substrate Stock (100 mM): Dissolve 28.5 mg of L-Phe-pNA in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex until fully dissolved.[5] Store at -20°C in aliquots.

-

Inhibitor Stocks: Prepare test compounds in DMSO (typically 10 mM stock).

-

pNA Standard (Optional): Prepare 10 mM p-nitroaniline in DMSO to generate a standard curve for absolute quantification.

Assay Buffers (Enzyme Specific)

Select the buffer appropriate for your target enzyme.

-

Buffer A (for Aminopeptidase N / CD13):

-

50 mM Phosphate Buffer (PBS) or Tris-HCl, pH 7.2[1]

-

Optional: 1 mM MgCl₂ (Some aminopeptidases are metalloenzymes requiring divalent cations, though Zn²⁺ is usually tightly bound).

-

-

Buffer B (for Chymotrypsin-like Serine Proteases):

-

100 mM Tris-HCl, pH 7.8[1]

-

10 mM CaCl₂ (Calcium stabilizes Chymotrypsin).

-

Protocol 1: Kinetic Characterization ( Determination)

Before screening inhibitors, you must determine the Michaelis constant (

-

Preparation: Dilute Enzyme to a concentration that yields a linear signal over 20 minutes (e.g., 0.1–1.0 µg/mL final).

-

Substrate Dilution: Prepare 2-fold serial dilutions of L-Phe-pNA in Assay Buffer (Range: 0.05 mM to 5 mM). Keep DMSO constant at <5%.

-

Plate Setup: Add 100 µL of diluted substrate to a 96-well clear plate.

-

Initiation: Add 10 µL of Enzyme solution.

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30s for 15 min) at 37°C.

-

Analysis: Plot Initial Velocity (

) vs. [Substrate]. Fit to the Michaelis-Menten equation to find